molecular formula C9H8N2O3 B13012632 4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid

4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid

Cat. No.: B13012632
M. Wt: 192.17 g/mol
InChI Key: IJQRYAMIMZNJTM-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-1H-pyrrole-2-carboxylic acid with a suitable nitrile, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would typically include the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-7-5-2-3-10-8(5)11-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

IJQRYAMIMZNJTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CNC2=NC=C1C(=O)O

Origin of Product

United States

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